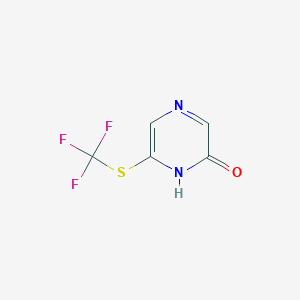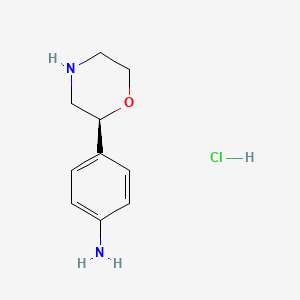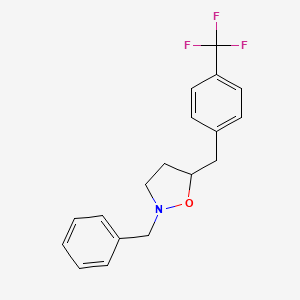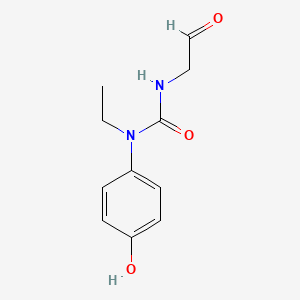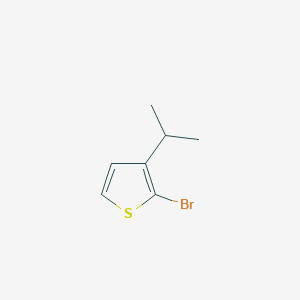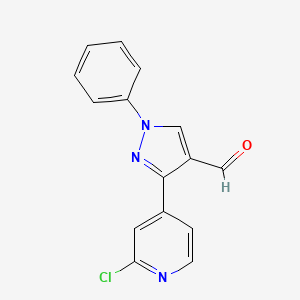
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a chloropyridinyl group, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, which can be done using phenylhydrazine.
Chloropyridinyl substitution: The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrazole intermediate.
Aldehyde functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-(2-chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C15H10ClN3O |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
3-(2-chloropyridin-4-yl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10ClN3O/c16-14-8-11(6-7-17-14)15-12(10-20)9-19(18-15)13-4-2-1-3-5-13/h1-10H |
InChI-Schlüssel |
ZZKBWSCWVZFSDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=NC=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


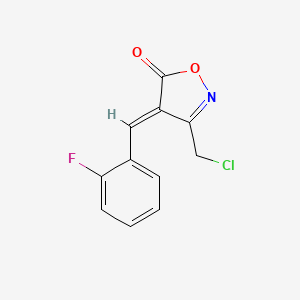
![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)

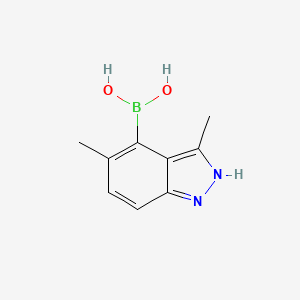


![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
